molecular formula C16H12N2O5S B12498070 [3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate

[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate

Cat. No.: B12498070
M. Wt: 344.3 g/mol
InChI Key: BVOKRPWUJLSBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C16H12N2O5S

Molecular Weight

344.3 g/mol

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate

InChI

InChI=1S/C16H12N2O5S/c1-9-2-5-13(24-9)16(19)20-7-14-17-15(18-23-14)10-3-4-11-12(6-10)22-8-21-11/h2-6H,7-8H2,1H3

InChI Key

BVOKRPWUJLSBJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by the formation of the oxadiazole ring through cyclization reactions. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient reactions. The scalability of the synthesis process is crucial for industrial applications, requiring robust methods to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate lies in its combination of three distinct ring systems, which imparts unique chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.